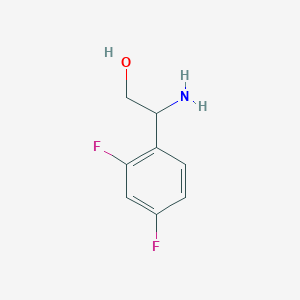

2-Amino-2-(2,4-difluorophenyl)ethan-1-OL

Description

2-Amino-2-(2,4-difluorophenyl)ethan-1-ol is a chiral amino alcohol characterized by a 2,4-difluorophenyl group attached to a β-amino ethanol backbone. Its synthesis likely involves nucleophilic reactions or catalytic methods akin to related amino alcohols (e.g., Mn-catalyzed dehydrogenation of amido alcohols, as seen in ). The 2,4-difluorophenyl moiety introduces electron-withdrawing effects, which may enhance stability and reactivity in synthetic pathways, such as oxazole formation .

Properties

IUPAC Name |

2-amino-2-(2,4-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILCOZXXFOLWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4-difluorophenyl)ethan-1-OL typically involves the reaction of 2,4-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol. The reaction conditions generally involve mild temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 2-Amino-2-(2,4-difluorophenyl)ethan-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 2-amino-2-(2,4-difluorophenyl)acetaldehyde or 2-amino-2-(2,4-difluorophenyl)acetone.

Reduction: Formation of 2-amino-2-(2,4-difluorophenyl)ethanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-Amino-2-(2,4-difluorophenyl)ethan-1-OL has been explored for its role as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in crucial chemical reactions that lead to the formation of bioactive compounds. The presence of fluorine atoms enhances its biological activity and metabolic stability, making it a valuable candidate in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its ability to disrupt microbial cell membranes contributes to its effectiveness against certain bacterial strains and fungi. For example, studies have shown that derivatives of this compound can inhibit the growth of resistant bacterial strains, making it a potential candidate for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit their proliferation. Mechanistic studies have indicated that 2-Amino-2-(2,4-difluorophenyl)ethan-1-OL affects key signaling pathways involved in cell cycle regulation and apoptosis, offering a promising avenue for cancer therapeutics .

Material Science

Polymer Chemistry

In material science, 2-Amino-2-(2,4-difluorophenyl)ethan-1-OL has potential applications as a building block for synthesizing polymers with enhanced properties. Its functional groups allow for the formation of cross-linked networks that can improve the mechanical strength and thermal stability of polymeric materials.

Coatings and Adhesives

The compound's unique chemical structure makes it suitable for developing advanced coatings and adhesives. Its ability to form strong interactions with various substrates can lead to improved adhesion properties in industrial applications.

Agricultural Applications

Agrochemicals

The compound is being studied for its use in agrochemicals, particularly as a herbicide or pesticide. Its biological activity against certain plant pathogens suggests that it could be developed into effective agricultural treatments. Research is ongoing to optimize its efficacy while minimizing environmental impact .

Data Summary

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacteria |

| Anticancer therapies | Induces apoptosis and inhibits cancer cell growth | |

| Material Science | Polymer synthesis | Enhances mechanical strength and thermal stability |

| Coatings and adhesives | Improves adhesion properties | |

| Agricultural Applications | Herbicides/Pesticides | Potential effectiveness against plant pathogens |

Case Studies

-

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal demonstrated the antimicrobial effects of 2-Amino-2-(2,4-difluorophenyl)ethan-1-OL against several strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a new antimicrobial agent . -

Cancer Cell Line Research

In vitro experiments have shown that this compound can induce cell cycle arrest at the G2/M phase in various cancer cell lines. This effect correlates with increased rates of apoptosis, highlighting its potential as an anticancer therapeutic agent . -

Polymer Development Project

A project focused on developing new polymeric materials using 2-Amino-2-(2,4-difluorophenyl)ethan-1-OL as a monomer reported enhanced thermal stability and mechanical properties compared to conventional polymers. This advancement opens avenues for creating more durable materials suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4-difluorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of halogen substituents significantly influence physicochemical and biological properties. Key analogs include:

2-Amino-2-(2,4-dichlorophenyl)ethan-1-ol Derivatives

- Example: (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (IC50 ≈ 2,6-dichloro analog) .

- Comparison :

- Binding Affinity : Docking studies show the 2,4-dichloro substituent forms hydrogen bonds (e.g., 2.202 Å with Gln215) and π-π interactions (4.127 Å with Tyr201) in collagenase inhibition.

- Activity : The 2,4-dichloro analog exhibits similar inhibitory activity (IC50) to its 2,6-dichloro counterpart but with marginally lower Gibbs free energy (–6.4 vs. –6.5 kcal/mol) .

- Implication : Fluorine’s smaller atomic radius and higher electronegativity in the target compound may enhance binding precision compared to chlorine.

Fluorine-Substituted Analogs

- Example 1: 2-Amino-1-[2,5-difluorophenyl]ethanol (CAS: 1567958-26-2) . Substituents: 2,5-difluorophenyl.

- Example 2: (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS: 1213463-79-6) . Substituents: 4-chloro-2,5-difluorophenyl. Impact: The chloro-fluoro combination increases lipophilicity, which may alter pharmacokinetics.

Heterocyclic Derivatives

- Example: (R)-2-Amino-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-ol (CAS: 1072855-42-5) . Substituents: Difluorobenzo dioxol group.

Spectroscopic and Physical Properties

- IR Spectroscopy :

- Crystallography: reports a related structure, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, with confirmed hydrogen-bonding networks .

Biological Activity

2-Amino-2-(2,4-difluorophenyl)ethan-1-OL, also known as (R)-2-amino-2-(2,4-difluorophenyl)ethan-1-ol or (S)-2-amino-2-(2,4-difluorophenyl)ethan-1-ol, is a chiral amino alcohol notable for its potential biological activities and applications in pharmaceuticals. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 173.16 g/mol

- Appearance : Colorless to light yellow solid

- Solubility : High solubility in water and various organic solvents

The presence of the difluorophenyl group enhances the compound's binding affinity to various biological targets, making it a candidate for further pharmacological studies .

Research indicates that 2-amino-2-(2,4-difluorophenyl)ethan-1-OL interacts with several biological pathways:

- Neuroactive Properties : The compound has been studied for its potential as a chiral building block in drug synthesis aimed at neuroactive compounds. Its structure allows it to interact with neurotransmitter receptors .

- Cytotoxicity : Similar compounds have shown significant cytotoxic activity against various cancer cell lines. For instance, derivatives with structural similarities demonstrated activity against MDA-MB-231 breast cancer cells .

Case Studies and Research Findings

A summary of notable studies on the biological activity of 2-amino-2-(2,4-difluorophenyl)ethan-1-OL is provided below:

Pharmacological Applications

The compound is under investigation for several pharmacological applications:

- Cancer Therapy : Due to its cytotoxic properties against specific cancer cell lines, it is being explored as a potential anti-cancer agent.

- Neuropharmacology : Its ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.

- Drug Development : As a chiral building block, it can be utilized in synthesizing more complex pharmaceutical compounds .

Comparative Analysis with Similar Compounds

To understand the unique aspects of 2-amino-2-(2,4-difluorophenyl)ethan-1-OL, it is helpful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-1-(2,4-dichlorophenyl)ethanol | Chlorine instead of fluorine | Altered electronic properties |

| 2-Amino-3-(4-fluorophenyl)-N-hydroxypropanamide | Different functional group | Potentially different biological activities |

| 2-Amino-1-(naphthalen-1-yl)ethanol | Larger aromatic system | May exhibit distinct pharmacological profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.